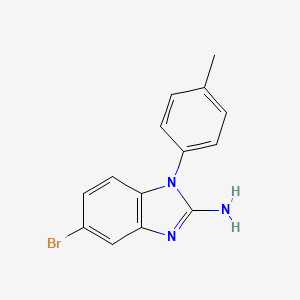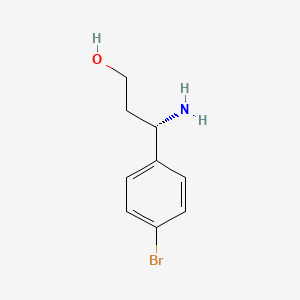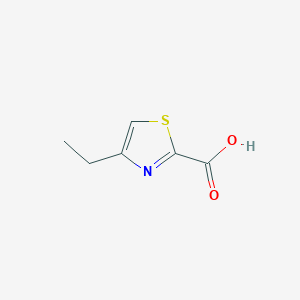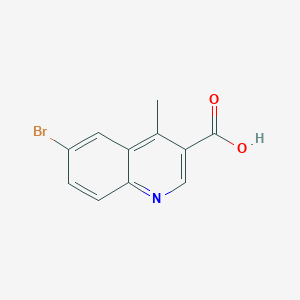
5-bromo-1-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine
Vue d'ensemble
Description
5-Bromo-1-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine, also known as 5-bromo-1-methyl-1H-benzodiazol-2-amine or 5-BMBD, is an aromatic heterocyclic compound with a wide range of applications in the pharmaceutical and chemical industries. It is a derivative of the benzodiazole family and has been widely studied for its potential medicinal applications. 5-BMBD has been shown to possess a variety of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. In addition, it has been used in the synthesis of a variety of drugs, including anti-cancer agents, antibiotics, and anti-fungal agents.
Applications De Recherche Scientifique
Synthesis and Reactivity
A study by Haining Gu et al. (2009) developed a practical synthesis method for 5,5′-Methylene-bis(benzotriazole), emphasizing environmentally benign processes. This compound serves as an intermediate for various applications, including metal passivators and light-sensitive materials, showcasing the importance of efficient synthesis methods in chemical research.
The chemistry of benzothiazoles, which shares structural similarities with the target compound, is extensively reviewed by M. Boča et al. (2011). The review covers the synthesis, properties, and applications of benzothiazoles, highlighting their versatility in creating complex molecules with significant biological and electrochemical activities.
Applications in Material Science and Pharmacology
Research on the functionalization and applications of quinazolines and pyrimidines for optoelectronic materials, as discussed by G. Lipunova et al. (2018), demonstrates the potential of heterocyclic compounds in developing novel materials for electronic devices and sensors. The incorporation of benzodiazole derivatives into π-extended conjugated systems is valuable for creating innovative optoelectronic materials.
The pharmacological profile of benzothiazepine, which is structurally related to the target compound, is reviewed by N. Dighe et al. (2015). This review highlights the diverse biological activities of benzothiazepine derivatives, including their application as vasodilatory, tranquilizer, antidepressant, and antihypertensive agents, underscoring the significance of heterocyclic compounds in drug discovery and development.
Environmental and Safety Considerations
The occurrence and potential risks of novel brominated flame retardants (NBFRs) in indoor environments are critically reviewed by E. A. Zuiderveen et al. (2020). While the target compound is not a flame retardant, the review underscores the importance of understanding the environmental fate and toxicity of brominated compounds, which could inform safety assessments of related chemicals.
Propriétés
IUPAC Name |
5-bromo-1-(4-methylphenyl)benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3/c1-9-2-5-11(6-3-9)18-13-7-4-10(15)8-12(13)17-14(18)16/h2-8H,1H3,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLQTDDVAPZBCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate](/img/structure/B1439098.png)
![4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1439099.png)








![3-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B1439114.png)